molecular formula C28H30N2O2 B195073 Darifenacin CAS No. 133099-04-4

Darifenacin

Cat. No.: B195073
CAS No.: 133099-04-4
M. Wt: 426.5 g/mol
InChI Key: HXGBXQDTNZMWGS-RUZDIDTESA-N
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Scientific Research Applications

Darifenacin has a wide range of scientific research applications. In chemistry, it is used to study the interactions of muscarinic receptors. In biology, it is used to understand the mechanisms of bladder muscle contractions. In medicine, it is used to treat overactive bladder and urinary incontinence . Industrial applications include the development of nanocarrier-based gels and liquid crystal cubic nanoparticles for sustained drug release .

Mechanism of Action

Target of Action

Darifenacin primarily targets the M3 muscarinic acetylcholine receptors . These receptors play a crucial role in mediating bladder muscle contractions . By blocking these receptors, this compound helps in the management of urinary incontinence .

Mode of Action

This compound acts as a competitive antagonist to the M3 muscarinic receptors . It selectively blocks these receptors, thereby inhibiting bladder muscle contractions . This blockage reduces the urgency to urinate . It is still unknown if the selectivity for the m3 receptor translates into any clinical advantage when treating symptoms of overactive bladder syndrome .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the muscarinic acetylcholine receptor signaling pathway . By blocking the M3 receptors, this compound inhibits the contraction of the bladder muscle, which is mediated by this pathway . The downstream effect of this action is a reduction in the urgency to urinate .

Pharmacokinetics

This compound exhibits dose-dependent bioavailability, estimated to be 15.4% to 18.6% for 7.5 and 15mg prolonged-release tablets, respectively . It is well absorbed from the gastrointestinal tract, with very little unchanged drug (<2%) recovered in the feces . This compound has a moderate-to-high hepatic extraction ratio, with high plasma clearance (36–52 L/h) and a volume of distribution (165–276L) that exceeds total body water . It is highly protein-bound (98%), primarily to α1-acid glycoprotein . This compound is subject to extensive hepatic metabolism, mediated by hepatic cytochrome P450 2D6 and 3A4 .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of bladder muscle contractions . By blocking the M3 muscarinic acetylcholine receptors, this compound inhibits the signaling pathway that mediates these contractions . This results in a decrease in the urgency to urinate, thereby helping manage urinary incontinence .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other drugs that are substrates of CYP3A4 or CYP2D6 can affect the metabolism of this compound . Additionally, moderate hepatic impairment can increase plasma concentrations of the drug .

Biochemical Analysis

Biochemical Properties

Darifenacin is a competitive muscarinic receptor antagonist . It selectively antagonizes the muscarinic M3 receptor . M3 receptors are involved in contraction of human bladder and gastrointestinal smooth muscle, saliva production, and iris sphincter function . By blocking these receptors, this compound reduces the urgency to urinate .

Cellular Effects

This compound’s primary cellular effect is the reduction of bladder muscle contractions, which mediates the urgency to urinate . This is achieved by blocking M3 muscarinic acetylcholine receptors .

Molecular Mechanism

The molecular mechanism of this compound involves the selective antagonism of the muscarinic M3 receptor . By blocking this receptor, this compound limits bladder contractions, reducing the symptoms of bladder irritability and overactivity .

Temporal Effects in Laboratory Settings

This compound has a short terminal elimination half-life after intravenous and immediate-release oral dosage forms (3–4 hours) but this increased with a prolonged-release (PR) formulation (14–16 hours) . The absolute bioavailability of this compound from 7.5 and 15mg PR tablets was estimated to be 15.4% and 18.6%, respectively .

Dosage Effects in Animal Models

In animal studies, this compound demonstrated greater effect on bladder M3 receptors than in other tissues, such as the salivary gland . It was found to be more effective on smooth muscle preparations from guinea pig ileum and bladder than on the salivary glands .

Metabolic Pathways

This compound is subject to extensive hepatic metabolism, with 3% of unchanged drug excreted in urine and faeces . Metabolism is mediated by hepatic cytochrome P450 2D6 and 3A4, the main metabolic routes being monohydroxylation in the dihydrobenzfuran ring, dihydrobenzfuran ring opening, and N-dealkylation of the pyrrolidine nitrogen .

Transport and Distribution

This compound is well absorbed from the gastrointestinal tract and very little unchanged drug (<2%) is recovered in the faeces . The volume of distribution of this compound has been calculated to be 165–276 l in healthy volunteers .

Properties

IUPAC Name

2-[(3S)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N2O2/c29-27(31)28(23-7-3-1-4-8-23,24-9-5-2-6-10-24)25-14-17-30(20-25)16-13-21-11-12-26-22(19-21)15-18-32-26/h1-12,19,25H,13-18,20H2,(H2,29,31)/t25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXGBXQDTNZMWGS-RUZDIDTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2048290
Record name Darifenacin
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Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Darifenacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014639
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Solubility

2.98e-04 g/L
Record name Darifenacin
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Darifenacin selectively antagonizes the muscarinic M3 receptor. M3 receptors are involved in contraction of human bladder and gastrointestinal smooth muscle, saliva production, and iris sphincter function.
Record name Darifenacin
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CAS No.

133099-04-4
Record name Darifenacin
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Record name Darifenacin [USAN:INN:BAN]
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Record name Darifenacin
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Record name Darifenacin
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Record name 3-Pyrrolidineacetamide, 1-[2-(2,3-dihydro-5-benzofuranyl)ethyl]-α,α-diphenyl-, (3S)
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Record name DARIFENACIN
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Record name Darifenacin
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URL http://www.hmdb.ca/metabolites/HMDB0014639
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

A mixture containing 3-(R,S)-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine (0.33 g-see Preparation 8), 5-(2-bromoethyl)-2,3-dihydrobenzofuran (0.25 g-see Preparation 13), anhydrous potassium carbonate (0.3 g) and acetonitrile (10 ml) was heated under reflux for 2 hours. The mixture was partitioned between dichloromethane (50 ml) and 10% aqueous potassium carbonate (10 ml), the layers were separated, and the aqueous layer extracted with dichloromethane (3×20 ml). The combined dichloromethane extracts were dried (MgSO4) and concentrated in vacuo to leave a gum which was purified by column chromatography on silica eluting with dichloromethane containing methanol (0% up to 8%). The product-containing fractions were combined and concentrated in vacuo to leave an oil which was crystallised from diisopropyl ether to give the title compound as a colourless powder, yield 0.17 g, m.p. 131°-132° C.
Quantity
0.33 g
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of darifenacin?

A1: this compound acts as a competitive antagonist of muscarinic acetylcholine receptors, primarily the M3 subtype. [, , , , ] It binds to these receptors, preventing the binding of acetylcholine and subsequent activation of downstream signaling pathways. This inhibition of M3 receptor activation leads to relaxation of smooth muscle in the bladder, reducing bladder contractions and OAB symptoms.

Q2: What is the significance of this compound's selectivity for the M3 receptor subtype?

A2: this compound exhibits a higher affinity for M3 receptors compared to other muscarinic receptor subtypes, such as M1 and M2. [, , ] This selectivity is desirable as it aims to minimize unwanted effects associated with blocking other muscarinic receptor subtypes, potentially leading to a more favorable side effect profile compared to non-selective antimuscarinic agents.

Q3: What downstream signaling pathways are affected by this compound's antagonism of M3 receptors?

A3: Research suggests that this compound's blockade of M3 receptors interferes with acetylcholine-induced activation of several signaling pathways, including p38 MAPK, ERK1/2, and Akt. [] Additionally, this compound has been shown to reduce MMP-1 expression, a protein involved in tumor cell invasion. []

Q4: Does this compound impact other muscarinic receptor subtypes besides M3?

A4: While this compound demonstrates selectivity for M3 receptors, research suggests it can also affect M4 receptor activity, particularly in guinea pig gallbladder. [] This finding highlights the complexity of receptor subtype interactions and suggests that this compound's pharmacological effects may extend beyond its primary target.

Q5: What is the molecular formula and weight of this compound hydrobromide?

A5: The empirical formula for this compound hydrobromide is C28H30N2O2 • HBr, and its molecular weight is 507.46 g/mol. [, ]

Q6: Is there any spectroscopic data available for this compound?

A6: While the provided abstracts don't include specific spectroscopic data, researchers typically employ techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm the structure and purity of this compound during synthesis and analysis. [, , ]

Q7: What is the bioavailability of this compound?

A7: this compound exhibits relatively low oral bioavailability, ranging from 15% to 19%. [, , , ] This low bioavailability is attributed to factors such as extensive first-pass metabolism in the liver and low solubility. [, , ]

Q8: How is this compound metabolized?

A8: this compound is primarily metabolized in the liver, mainly via three pathways: monohydroxylation, oxidative dihydrobenzfuran ring opening, and N-dealkylation. [] No significant species differences in this compound metabolism have been observed. []

Q9: What is the elimination half-life of this compound?

A9: The elimination half-life of this compound varies depending on the formulation and individual factors. Studies report half-lives ranging from 3–4 hours for immediate-release formulations to 6.7–18.5 hours for extended-release formulations. [, ]

Q10: Are there any factors known to affect the pharmacokinetics of this compound?

A10: Yes, several factors can influence this compound pharmacokinetics. These include CYP2D6 genotype, formulation type (immediate-release vs. extended-release), co-administration with CYP3A4 inhibitors (e.g., ketoconazole, erythromycin), race, gender, and circadian rhythm. []

Q11: Does this compound cross the blood-brain barrier?

A11: Studies indicate that this compound demonstrates poor penetration of the blood-brain barrier, likely due to its efflux by P-glycoprotein (P-gp). [] This characteristic is considered advantageous as it may minimize central nervous system-related side effects.

Q12: What in vitro models have been used to study the effects of this compound?

A12: Researchers have employed various in vitro models to investigate this compound's effects. These include:

  • Cell lines: Human colon adenocarcinoma cell lines (HT-29 and SW480) have been used to study this compound's impact on tumor cell survival, proliferation, signaling pathways, and invasion. []
  • Isolated tissues: Human bladder smooth muscle strips obtained from patients undergoing cystectomy have been used to assess the antagonist potency of this compound on carbachol-induced contractions. []
  • Recombinant cell lines: Chinese hamster ovary (CHO) cells expressing human muscarinic receptor subtypes (M1-M5) have been used to determine binding affinities and functional selectivity of this compound. [, ]

Q13: What in vivo models have been used to assess the efficacy of this compound?

A13: Several in vivo models have been employed to evaluate this compound's efficacy and safety, including:

  • Rodent models:
    • Overactive bladder: Studies in conscious rats have investigated the effects of this compound on bladder capacity, rhythmic bladder contractions, and salivary secretion. []
    • Tumor growth: Orthotopic and metastatic tumor xenograft models in BALB/cnu/nu mice have been used to assess this compound's impact on colorectal adenocarcinoma growth. []
  • Human clinical trials: Numerous clinical trials have been conducted to assess the efficacy and safety of this compound in patients with OAB. These trials have evaluated various parameters, including changes in incontinence episodes, micturition frequency, urgency severity, and quality of life. [, , , , , , , , , , ]

Q14: What drug delivery strategies have been explored to improve the bioavailability of this compound?

A14: Researchers have investigated alternative drug delivery systems to enhance this compound bioavailability and potentially reduce dosing frequency. These include:

  • Buccal drug delivery: Formulation of this compound with hydroxypropyl-β-cyclodextrin into buccal patches has been investigated to bypass first-pass metabolism and increase drug absorption. []
  • Self-emulsifying drug delivery systems (SEDDS): Utilizing a SEDDS approach with suitable excipients aims to improve this compound solubility and dissolution rate, potentially enhancing its oral absorption. []
  • Nanostructured lipid carriers (NLCs): Formulating this compound within NLCs has shown promise in enhancing drug solubility, achieving controlled release, and potentially improving its oral bioavailability. [, ]

Q15: What analytical methods are commonly used to quantify this compound in biological samples?

A17: Liquid chromatography coupled with mass spectrometry (LC-MS) is a widely used technique for quantifying this compound in biological samples like plasma. This method offers high sensitivity and selectivity, enabling accurate measurement of drug concentrations for pharmacokinetic studies. [, ]

Q16: Are there any analytical methods available for analyzing this compound and its related substances?

A18: Yes, researchers have developed and validated several analytical methods for quantifying this compound and its potential impurities or degradation products. These methods often involve high-performance liquid chromatography (HPLC) coupled with various detection methods, such as ultraviolet (UV) detection. [, ]

Q17: Are there any ongoing investigations into the potential applications of this compound beyond OAB?

A17: Yes, some research explores this compound's potential in other areas:

  • Cancer therapy: Research suggests that blocking M3R signaling with this compound may be beneficial in treating colorectal cancer. Preclinical studies have shown promising results in inhibiting tumor growth and metastasis. []
  • Chemoresistance reversal: Emerging research suggests that this compound may resensitize chemoresistant non-small cell lung cancer cells to chemotherapy-induced apoptosis, potentially offering a novel therapeutic strategy. []

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